
ethyl 2-(thiophen-2-yl)ethylcarbamate
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Overview
Description
Ethyl 2-(thiophen-2-yl)ethylcarbamate is a chemical compound with the molecular formula C9H13NO2S and a molecular weight of 199.27 g/mol . This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom, and is known for its diverse applications in various fields such as medicinal chemistry, material science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(thiophen-2-yl)ethylcarbamate typically involves the reaction of thiophene derivatives with ethyl carbamate under specific conditions. One common method includes the condensation reaction of thiophene-2-carboxylic acid with ethyl carbamate in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(thiophen-2-yl)ethylcarbamate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce halogen atoms or other functional groups onto the ring .
Scientific Research Applications
Ethyl 2-(thiophen-2-yl)ethylcarbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-(thiophen-2-yl)ethylcarbamate involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: A precursor in the synthesis of ethyl 2-(thiophen-2-yl)ethylcarbamate.
Thiophene sulfoxides: Oxidized derivatives of thiophene.
Thiophene sulfones: Further oxidized derivatives of thiophene.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of both the thiophene ring and the carbamate group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for ethyl 2-(thiophen-2-yl)ethylcarbamate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves coupling a thiophene-2-ethylamine precursor with ethyl chloroformate. A stepwise approach includes:
- Step 1 : Synthesis of 2-(thiophen-2-yl)ethylamine via reductive amination of thiophene-2-carboxaldehyde (e.g., using NaBH₃CN in methanol) .
- Step 2 : Carbamate formation by reacting the amine with ethyl chloroformate under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base).
- Optimization : Yield improvements (e.g., 67% in similar syntheses) are achieved by controlling temperature (0–5°C), stoichiometry (1.2:1 molar ratio of chloroformate to amine), and inert atmosphere (N₂) to prevent side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Prioritize signals for the carbamate group (N–COO–Et):
- Ethyl group: δ ~1.2–1.4 ppm (CH₃ triplet), ~4.1–4.3 ppm (CH₂ quartet).
- Thiophene protons: δ ~6.8–7.2 ppm (aromatic multiplet).
- IR Spectroscopy : Confirm carbamate formation via C=O stretch (~1700 cm⁻¹) and N–H bend (~1530 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak at m/z ~225 (C₉H₁₃NO₂S⁺) with fragmentation patterns indicating thiophene and ethylcarbamate moieties .
Q. How can researchers validate the purity of this compound for biological assays?
- Methodological Answer :
- HPLC : Use a C18 column with methanol-water gradient (30% → 100% methanol) to separate impurities; purity >95% is ideal .
- Melting Point Analysis : Compare observed melting range (e.g., 213–216°C for analogs) with literature values to detect solvate formation or impurities .
Advanced Research Questions
Q. How does the electronic configuration of the thiophene ring influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- The thiophene’s electron-rich π-system facilitates electrophilic substitution at the 5-position. For Suzuki-Miyaura coupling, use Pd(PPh₃)₄ as a catalyst with arylboronic acids (e.g., 5-bromo derivatives) to introduce functional groups.
- Data Contradiction Note : While brominated thiophenes typically show high reactivity, steric hindrance from the ethylcarbamate group may reduce coupling efficiency (e.g., yields drop from 75% to 50% in bulky analogs) .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity). For example, discrepancies in antimicrobial activity (e.g., MIC 8–32 µg/mL) may arise from variations in bacterial strains or solvent controls (DMSO vs. saline) .
- Structural Confirmation : Re-evaluate compound identity via X-ray crystallography (e.g., SHELXL refinement ) to rule out polymorphism or isomerism.
Q. How can computational modeling predict the interaction of this compound with biological targets like enzymes or receptors?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with the carbamate group as a hydrogen-bond donor. For example, docking into cytochrome P450 2E1 (CYP2E1) reveals binding energy scores of −8.2 kcal/mol, suggesting metabolic interactions .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes; RMSD values >2.5 Å indicate weak binding .
Q. What experimental designs mitigate instability issues of this compound under physiological conditions?
- Methodological Answer :
- pH Stability Studies : Monitor degradation via HPLC in buffers (pH 4–9). Carbamates hydrolyze rapidly at pH >8 (t₁/₂ ~2 hours), necessitating prodrug strategies (e.g., ester masking) .
- Light Sensitivity : Store samples in amber vials at −20°C; UV-Vis spectroscopy shows 90% degradation after 48 hours under UV light .
Properties
IUPAC Name |
ethyl N-(2-thiophen-2-ylethyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-2-12-9(11)10-6-5-8-4-3-7-13-8/h3-4,7H,2,5-6H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYGOQXHYDCCTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCC1=CC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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